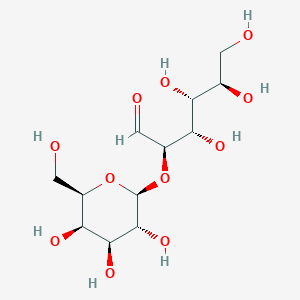
3-Phenylazetidin-3-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenylazetidin-3-ol hydrochloride is a compound that is part of the azetidine family, which are four-membered nitrogen-containing heterocycles. The azetidine ring is a structural motif that is of interest due to its presence in various biologically active compounds and its use as an intermediate in the synthesis of pharmaceuticals .
Synthesis Analysis
The synthesis of azetidine derivatives has been explored in several studies. For instance, the synthesis of 3-amino-2-phenylazetidine and its p-chloro analog has been reported, where the reduction of azetidinones with diborane was found to be successful, particularly with N-unsubstituted systems . Another study developed a robust process for the synthesis of 1-benzylazetidin-3-ol, which is used as a starting material for the commercial synthesis of azetidin-3-ol hydrochloride. This process emphasizes the use of low-cost starting materials and aims to reduce byproduct formation, resulting in an economical production method .
Molecular Structure Analysis
The molecular structure of azetidine derivatives is characterized by the presence of a four-membered ring containing nitrogen. The structural prerequisites for certain ring transformations have been defined, including the cleavage of the 3–4 bond of the β-lactam ring . Additionally, the synthesis and optical resolution of 3-ethyl-3-phenylazetidinone-2 have been improved to obtain monomers with high optical purities, which are important for the properties of the resulting polymers .
Chemical Reactions Analysis
Azetidine derivatives undergo various chemical reactions, including ring transformations and polymerizations. For example, alkyl 3-chloroazetidine-3-carboxylates were synthesized through a ring transformation process that involved ring opening with hydrochloric acid followed by base-promoted ring closure . Base-catalyzed ring transformations of azetidinyl thiazolones have also been studied, revealing that certain structural features are necessary for these transformations to occur .
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidine derivatives are influenced by their molecular structure. The optical purity of the starting monomer, for instance, affects the reactivity and thermal properties of the resulting polymers. Higher optical purity is associated with increased reactivity during polymerization and can influence the mean length of the stereoblocks in the polymer chain . Additionally, some azetidine derivatives have shown significant antibacterial and antifungal activity, with certain compounds being more potent than control drugs like Fluconazole .
Wissenschaftliche Forschungsanwendungen
Synthesis and Optimization
A robust process for synthesizing 1-benzylazetidin-3-ol, a precursor to azetidin-3-ol hydrochloride, highlights the importance of this compound in commercial synthesis. Utilizing benzylamine and minimizing by-product formation, this process provides an economical pathway for producing azetidin-3-ol hydrochloride, demonstrating its value in industrial applications (V. Reddy et al., 2011).
Antimicrobial Applications
Research into N/C-4 substituted azetidin-2-ones reveals their potential as a new class of antimicrobial agents. Synthesized compounds showed potent activity against Bacillus anthracis, Staphylococcus aureus, and Candida albicans, indicating the relevance of azetidine derivatives in developing new antimicrobial strategies (A. Halve et al., 2007).
Contributions to Cancer Research
The synthesis of (3R,4S)-N-Boc-3-hydroxy-4-methyl-4-phenylazetidin-2-one for the preparation of C-3' methyl taxotere (docetaxel) underscores the compound's importance in cancer treatment. This process facilitates the development of novel docetaxel derivatives, highlighting the role of phenylazetidine in advancing chemotherapeutic agents (C. Lucatelli et al., 2002).
Enzymatic Activity and Selectivity
Studies on the acylation of alcohols with β-phenyl-β-lactams in the presence of Burkholderia cepacia lipase reveal the enzymatic selectivity facilitated by phenylazetidin-2-ones. This research provides insights into the use of azetidines in enzymatic reactions, offering a pathway to highly selective synthetic processes (Xiang-Guo Li et al., 2007).
Novel Acid-Mediated Reactions
The acid-mediated conversion of 3-phenylazetidin-2-one into 3,3-diphenylpropionamide showcases the chemical versatility of azetidine derivatives. This reaction not only highlights the potential of phenylazetidines in synthetic organic chemistry but also opens up new pathways for the synthesis of amide compounds (F. King & S. Caddick, 2011).
Safety and Hazards
The compound has been classified with the signal word "Warning" . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Eigenschaften
IUPAC Name |
3-phenylazetidin-3-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c11-9(6-10-7-9)8-4-2-1-3-5-8;/h1-5,10-11H,6-7H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPCGNDTGQUGEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(C2=CC=CC=C2)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80622148 |
Source


|
| Record name | 3-Phenylazetidin-3-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80622148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenylazetidin-3-ol hydrochloride | |
CAS RN |
550370-15-5 |
Source


|
| Record name | 3-Phenylazetidin-3-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80622148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 2-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B1343774.png)


![2,4-Dichloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1343790.png)


![5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B1343793.png)
![Tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1343796.png)





![2-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1343808.png)